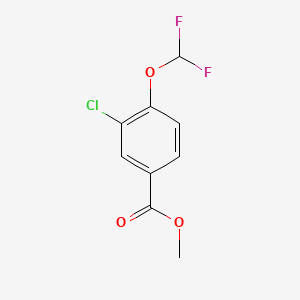

Methyl 3-chloro-4-(difluoromethoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-chloro-4-(difluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1040723-84-9 . It has a molecular weight of 236.6 . The IUPAC name for this compound is methyl 3-chloro-4-(difluoromethoxy)benzoate . It is available in liquid form .

Molecular Structure Analysis

The InChI code for “Methyl 3-chloro-4-(difluoromethoxy)benzoate” is 1S/C9H7ClF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

“Methyl 3-chloro-4-(difluoromethoxy)benzoate” is a liquid at room temperature . It has a molecular weight of 236.6 . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Methyl-2-formyl Benzoate: Synthesis and Applications

Methyl-2-formyl benzoate, though not the exact compound, shares a similar benzoate structure. It is known for its wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance in organic synthesis as a versatile substrate makes it a valuable precursor for developing new bioactive molecules with potential pharmaceutical applications (Farooq & Ngaini, 2019).

Chromones: Radical Scavengers and Cell Impairment Remedy

Chromones, like the compound , are associated with antioxidant properties beneficial for neutralizing active oxygen and inhibiting free radicals, which can prevent cell impairment leading to various diseases. Their structure and functionality highlight the potential of such compounds in developing treatments for inflammatory, diabetic, and cancer conditions (Yadav et al., 2014).

Xylan Derivatives: Biopolymer Applications

Xylan derivatives, through chemical modifications, have shown promise in creating new biopolymers with specific properties useful in drug delivery applications. This research underscores the versatility of chemical compounds in creating materials with targeted functionalities for biomedical applications (Petzold-Welcke et al., 2014).

Epigenetics and Environmental Chemicals

The study of how certain chemicals, including methyl compounds, influence epigenetic alterations opens new avenues in understanding the molecular mechanisms of toxicity and disease pathogenesis. This research is crucial for developing strategies to mitigate the adverse effects of environmental chemicals on human health (Baccarelli & Bollati, 2009).

Methylation of Aromatics: Methane Conversion

Exploring the catalytic methylation of aromatic compounds, including benzene, using methane underlines the potential of using simple methylating agents for synthesizing complex organic compounds. This process, termed "oxidative methylation," indicates the green chemistry applications of methane and related compounds in producing valuable hydrocarbons (Adebajo, 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

methyl 3-chloro-4-(difluoromethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBVTZHETMLHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-4-(difluoromethoxy)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)